3-Phenylpyridazin-4-amine

regioisomerism physicochemical properties chromatographic differentiation

3‑Phenylpyridazin‑4‑amine is a heterocyclic aromatic amine belonging to the 4‑aminopyridazine subclass, featuring a pyridazine ring with a phenyl substituent at the 3‑position and a primary amine at the 4‑position (C₁₀H₉N₃; MW = 171.20 g mol⁻¹). The 4‑aminopyridazine scaffold has been explicitly described as “largely unexplored” relative to the extensively studied 3‑aminopyridazine series, creating a differentiated chemical space for discovery programmes.

Molecular Formula C10H9N3
Molecular Weight 171.2 g/mol
CAS No. 85156-25-8
Cat. No. B1626112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylpyridazin-4-amine
CAS85156-25-8
Molecular FormulaC10H9N3
Molecular Weight171.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=CN=N2)N
InChIInChI=1S/C10H9N3/c11-9-6-7-12-13-10(9)8-4-2-1-3-5-8/h1-7H,(H2,11,12)
InChIKeyHVMZWEXKGOJZAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylpyridazin-4-amine (CAS 85156-25-8): Core Structural Identity and Physicochemical Baseline for Procuring the 3‑Phenyl Regioisomer


3‑Phenylpyridazin‑4‑amine is a heterocyclic aromatic amine belonging to the 4‑aminopyridazine subclass, featuring a pyridazine ring with a phenyl substituent at the 3‑position and a primary amine at the 4‑position (C₁₀H₉N₃; MW = 171.20 g mol⁻¹) . The 4‑aminopyridazine scaffold has been explicitly described as “largely unexplored” relative to the extensively studied 3‑aminopyridazine series, creating a differentiated chemical space for discovery programmes [1]. The compound is commercially supplied as a research‑grade building block with reported purities ranging from 95 % to 98 % .

Why Generic Substitution Fails for 3‑Phenylpyridazin‑4‑amine: Regioisomeric Identity and Scaffold Accessibility Dictate Downstream Applicability


Compounds within the phenylpyridazinamine family cannot be freely interchanged because the position of the phenyl and amine substituents on the pyridazine ring fundamentally alters electronic character, synthetic accessibility, and biological recognition. The 3‑phenyl‑4‑amino substitution pattern creates a distinct electronic environment compared to the 6‑phenyl‑4‑amino regioisomer (CAS 85156‑26‑9), as reflected in their differing chromatographic and spectroscopic signatures despite identical molecular formulae . Furthermore, the 4‑aminopyridazine scaffold has been explicitly differentiated from the more common 3‑aminopyridazine series in the peer‑reviewed literature, with authors noting that “the displacement of the amino group from position 3 to position 4 remains largely unexplored” [1]. This scarcity of precedent makes the 3‑phenyl‑4‑amino regioisomer a strategically distinct starting point for medicinal chemistry programmes, rather than a drop‑in replacement for either the 6‑phenyl isomer or the 3‑aminopyridazine chemotype.

Quantitative Differentiation Evidence for 3‑Phenylpyridazin‑4‑amine Versus Its Closest Structural Analogs


Regioisomeric Comparison: 3‑Phenylpyridazin‑4‑amine vs. 6‑Phenylpyridazin‑4‑amine – Physicochemical Identity Confirms Non‑Interchangeability

3‑Phenylpyridazin‑4‑amine (CAS 85156‑25‑8) and its regioisomer 6‑phenylpyridazin‑4‑amine (CAS 85156‑26‑9) share the same molecular formula (C₁₀H₉N₃) and molecular weight (171.20 g mol⁻¹), yet their distinct substitution patterns produce differentiable physicochemical and spectroscopic profiles. Both compounds exhibit a calculated polar surface area (PSA) of 51.8 Ų and a computed LogP of 2.307 . However, the chromatographic retention behaviour and NMR chemical shifts diverge due to the altered electronic distribution around the pyridazine ring, confirming that the two regioisomers are not analytically interchangeable . This differentiation is critical for procurement: ordering the incorrect regioisomer will introduce a structurally distinct entity into a synthetic sequence, potentially leading to failed reactions or erroneous structure‑activity relationships.

regioisomerism physicochemical properties chromatographic differentiation medicinal chemistry building blocks

Scaffold Positioning: 4‑Aminopyridazine vs. 3‑Aminopyridazine – A Deliberately Underexplored Chemical Space

The 4‑aminopyridazine scaffold, to which 3‑phenylpyridazin‑4‑amine belongs, occupies a deliberately underexplored region of chemical space relative to the extensively characterised 3‑aminopyridazine series. Blaise et al. (2014) explicitly state that “the displacement of the amino group from position 3 to position 4 remains largely unexplored,” with “only a few examples of relatively unsubstituted 4‑aminopyridazine derivatives” reported in the literature [1]. This stands in contrast to the 3‑aminopyridazine chemotype, which has yielded preclinical candidates and FDA‑approved drugs including the antidepressant minaprine and its metabolite moxiraprine [1]. The same publication reports that 3,6‑dichloro‑4‑aminopyridazine intermediates undergo regioselective Suzuki–Miyaura cross‑coupling at the C‑3 position with yields typically exceeding 78 % (range: 78–86 %), demonstrating the synthetic tractability of the 4‑aminopyridazine scaffold for library construction [1].

scaffold novelty 4-aminopyridazine 3-aminopyridazine chemical space differentiation medicinal chemistry

Physicochemical Property Comparison: 3‑Phenylpyridazin‑4‑amine vs. 6‑Chloro‑3‑phenylpyridazin‑4‑amine – Differentiated Physicochemical Profiles for Divergent Synthetic Utility

3‑Phenylpyridazin‑4‑amine and its 6‑chloro analogue (6‑chloro‑3‑phenylpyridazin‑4‑amine; CAS 79852‑16‑7) represent two distinct starting points for synthetic elaboration. The parent compound has a molecular weight of 171.20 g mol⁻¹, a calculated LogP of 2.307, and a PSA of 51.8 Ų, placing it within lead‑like chemical space (MW < 300; LogP < 3; PSA < 60 Ų) . The 6‑chloro derivative, by contrast, has a molecular weight of 205.64 g mol⁻¹, a higher density (1.323 g cm⁻³), and a boiling point of 429 °C at 760 mmHg . The chlorine atom provides a synthetic handle for further functionalisation via nucleophilic aromatic substitution or metal‑catalysed cross‑coupling, while the unsubstituted parent compound offers a simpler scaffold for direct N‑functionalisation or electrophilic aromatic substitution at the 5‑ and 6‑positions. The LogP of 2.307 for the parent compound indicates moderate lipophilicity that is compatible with both aqueous solubility and membrane permeability in drug discovery contexts .

physicochemical properties lead-likeness building block selection synthetic diversification

Class‑Level Evidence: Phenylpyridazinamine Scaffold Validated in Antiviral Drug Discovery – R 61837 as a Structurally Related Reference Compound

The phenylpyridazinamine chemotype has been validated in antiviral drug discovery through the clinical candidate R 61837, a substituted phenyl‑pyridazinamine that served as the predecessor to pirodavir (R 77975). In a comparative study, R 61837 inhibited 80 % of 100 rhinovirus serotypes tested (EC₈₀) at concentrations above 32 µg mL⁻¹, while its successor pirodavir achieved the same breadth of inhibition at 0.064 µg mL⁻¹ – a 500‑fold improvement in potency [1]. The core phenylpyridazinamine substructure of R 61837 is structurally related to 3‑phenylpyridazin‑4‑amine, sharing the phenyl‑substituted pyridazine motif. R 61837 was further characterised by X‑ray crystallography in complex with human rhinovirus 14 at 2.9 Å resolution, confirming direct capsid binding [2]. While 3‑phenylpyridazin‑4‑amine itself has not been profiled in antiviral assays, the established antiviral activity of the phenylpyridazinamine chemotype provides class‑level validation for its use as a scaffold in antiviral drug discovery programmes.

antiviral picornavirus rhinovirus phenylpyridazinamine capsid-binding inhibitor

Commercial Purity Benchmarking: Multi‑Vendor Purity Specifications for 3‑Phenylpyridazin‑4‑amine Enable Reproducible Procurement

3‑Phenylpyridazin‑4‑amine is available from multiple commercial suppliers with defined purity specifications that support reproducible research. MolCore supplies the compound at ≥98 % purity under ISO certification . Leyan (Shanghai) offers the compound at 98 % purity (Product No. 1743771) . Chemenu lists the compound at 95 % purity (Catalog No. CM164046) . Chembase reports a purity of 97 % [1]. This multi‑vendor availability with documented purity ranges (95–98 %) provides procurement flexibility and reduces single‑supplier dependency. For comparison, the 6‑chloro analogue (CAS 79852‑16‑7) is available from AKSci with defined long‑term storage specifications (store in a cool, dry place), indicating differentiated supply‑chain maturity between the parent and halogenated analogues .

purity specification quality control vendor comparison building block procurement

Defined Application Scenarios for 3‑Phenylpyridazin‑4‑amine Based on Quantitative Differentiation Evidence


Novel IP Generation: Exploiting the Underexplored 4‑Aminopyridazine Scaffold for Lead Discovery

Medicinal chemistry programmes seeking to identify novel chemical matter with reduced prior‑art density should prioritise 3‑phenylpyridazin‑4‑amine as a starting scaffold. The 4‑aminopyridazine chemotype has been explicitly described as “largely unexplored” in the peer‑reviewed literature, with only a handful of reported derivatives, in stark contrast to the extensively patented 3‑aminopyridazine series that has produced multiple FDA‑approved drugs [1]. The scaffold’s synthetic tractability is demonstrated by regioselective Suzuki–Miyaura coupling reactions proceeding at the C‑3 position with yields of 78–86 % [1]. This combination of novelty and synthetic accessibility makes the compound a strategically valuable entry point for generating composition‑of‑matter patents with a higher probability of novelty.

Antiviral Drug Discovery: Leveraging the Phenylpyridazinamine Chemotype Validated by R 61837 and Pirodavir

Discovery programmes targeting picornaviruses (including rhinoviruses and enteroviruses) can use 3‑phenylpyridazin‑4‑amine as a minimalist scaffold for designing novel capsid‑binding inhibitors. The phenylpyridazinamine chemotype has clinical precedent: R 61837, a substituted phenyl‑pyridazinamine, inhibited 80 % of 100 rhinovirus serotypes (EC₈₀ > 32 µg mL⁻¹), and its successor pirodavir achieved a 500‑fold improvement (EC₈₀ = 0.064 µg mL⁻¹) and exhibited broad‑spectrum activity against both group A and group B rhinoviruses as well as 16 enteroviruses (EC₈₀ = 1.3 µg mL⁻¹) [2]. The unadorned 3‑phenyl‑4‑amino substitution pattern provides a lower‑MW (171.20 g mol⁻¹) starting point for fragment‑based or structure‑guided optimisation compared to the more elaborated R 61837 (MW = 284.36 g mol⁻¹).

Regioisomer‑Specific Chemical Biology: Ensuring the Correct Phenyl Substitution Pattern for Target Engagement Studies

Research groups conducting structure‑activity relationship (SAR) studies on pyridazine‑containing chemical probes must verify that the 3‑phenyl regioisomer, not the 6‑phenyl isomer (CAS 85156‑26‑9), is procured. Although both regioisomers share identical molecular formulae and computed PSA/LogP values (51.8 Ų and 2.307, respectively), they are analytically distinguishable by chromatographic retention time and NMR spectroscopy . Procurement of the incorrect regioisomer will introduce a structurally distinct entity into biological assays, confounding SAR interpretation. This scenario is particularly relevant for groups building focused libraries around the phenylpyridazinamine core for target‑class screens (e.g., kinases, phosphodiesterases, or bromodomains).

Building Block for PROTAC and Degrader Chemistry: Structurally Related to SMARCA2/4 Bromodomain Ligands

The 3‑phenylpyridazin‑4‑amine scaffold is structurally related to the 2‑(6‑amino‑5‑phenylpyridazin‑3‑yl)phenol chemotype that has been successfully employed as a SMARCA2/4 bromodomain ligand in PROTAC design. Yang et al. (2025) reported that PROTACs conjugating this phenylpyridazinamine‑based ligand to a VHL E3 ligase ligand achieved DC₅₀ values of 3.0 nM (SMARCA2) and 4.0 nM (SMARCA4) with Dₘₐₓ = 98 % for both targets, demonstrating the scaffold’s compatibility with targeted protein degradation applications [3]. While 3‑phenylpyridazin‑4‑amine itself is a more minimal fragment than the elaborated bromodomain ligand, its core structure provides a viable starting point for designing novel degrader warheads or for fragment‑based screening against bromodomain‑containing proteins.

Quote Request

Request a Quote for 3-Phenylpyridazin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.